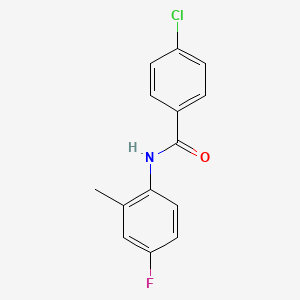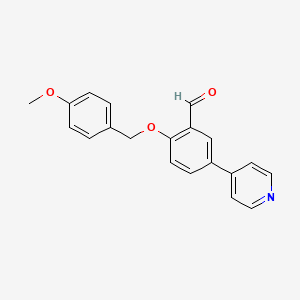
2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-methoxybenzyl group and a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group of 4-hydroxybenzaldehyde with a methoxybenzyl group, followed by the introduction of the pyridin-4-yl group through a coupling reaction. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzoic acid.
Reduction: 2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methoxybenzyl and pyridinyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)benzaldehyde: Similar structure but with different substitution pattern.
2-((4-Methoxybenzyl)oxy)-5-(pyridin-3-yl)benzaldehyde: Pyridinyl group positioned differently.
2-((4-Methoxybenzyl)oxy)-5-(pyridin-2-yl)benzaldehyde: Another positional isomer.
Uniqueness
2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]-5-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C20H17NO3/c1-23-19-5-2-15(3-6-19)14-24-20-7-4-17(12-18(20)13-22)16-8-10-21-11-9-16/h2-13H,14H2,1H3 |
InChI Key |
LENRYCCHUQLZSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=NC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)

![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13337739.png)
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)

![(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine](/img/structure/B13337748.png)
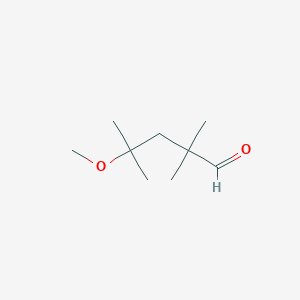
![Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13337763.png)
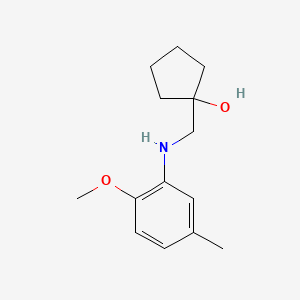
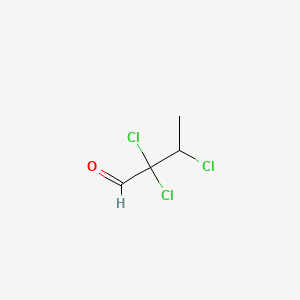
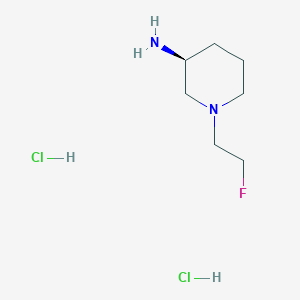
![1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13337780.png)
